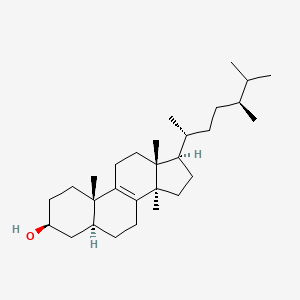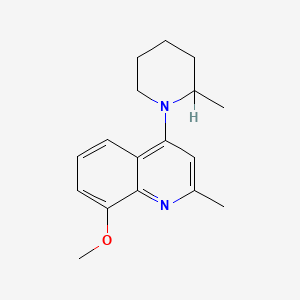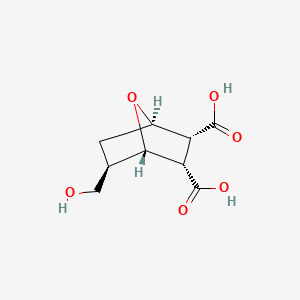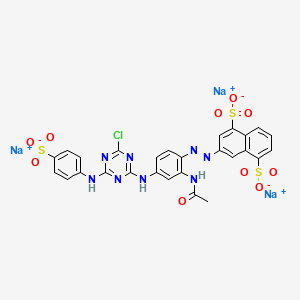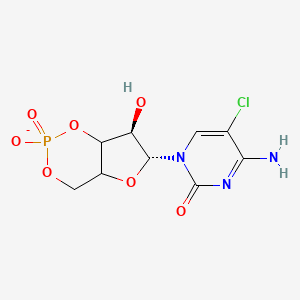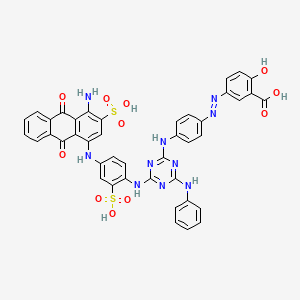
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is primarily used as a dye due to its intense coloration properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl, followed by coupling with 2-hydroxybenzoic acid under controlled pH conditions to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of textiles, inks, and plastics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to changes in their properties. The molecular pathways involved include interactions with proteins and nucleic acids, which can alter their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)azo)-2-hydroxybenzoic acid
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- Quaternary ammonium compounds
Uniqueness
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid is unique due to its complex structure, which provides it with distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it highly versatile in different applications.
Eigenschaften
CAS-Nummer |
62572-84-3 |
|---|---|
Molekularformel |
C42H30N10O11S2 |
Molekulargewicht |
914.9 g/mol |
IUPAC-Name |
5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C42H30N10O11S2/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50) |
InChI-Schlüssel |
YBCFCHUWSLKEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





